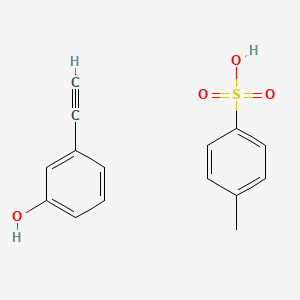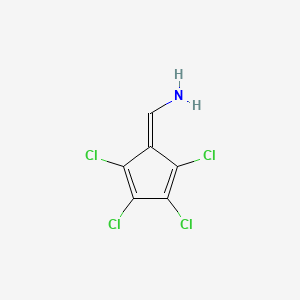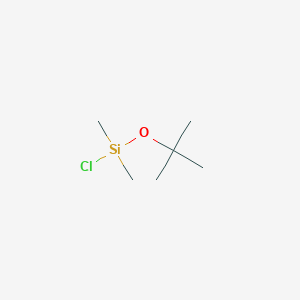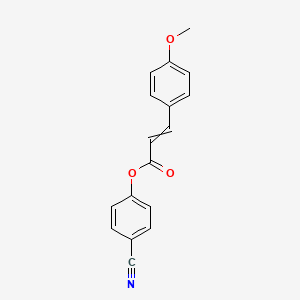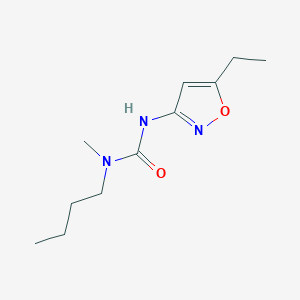
N-Butyl-N'-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea typically involves the reaction of N-butylurea with 5-ethyl-1,2-oxazole under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Substitution reactions can occur at the oxazole ring or the urea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce amines.
Scientific Research Applications
N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea has been explored for various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the application, such as inhibiting specific enzymes in a therapeutic context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea include other urea derivatives and oxazole-containing molecules. Examples include:
- N-Butyl-N’-(5-methyl-1,2-oxazol-3-yl)-N-methylurea
- N-Butyl-N’-(5-ethyl-1,2-thiazol-3-yl)-N-methylurea
Uniqueness
The uniqueness of N-Butyl-N’-(5-ethyl-1,2-oxazol-3-yl)-N-methylurea lies in its specific structure, which may confer unique reactivity and biological activity compared to similar compounds
Properties
CAS No. |
55808-55-4 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-butyl-3-(5-ethyl-1,2-oxazol-3-yl)-1-methylurea |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-7-14(3)11(15)12-10-8-9(5-2)16-13-10/h8H,4-7H2,1-3H3,(H,12,13,15) |
InChI Key |
ZFJVUDOHBMURNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C(=O)NC1=NOC(=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


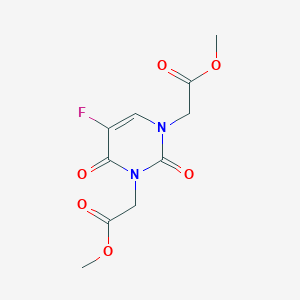

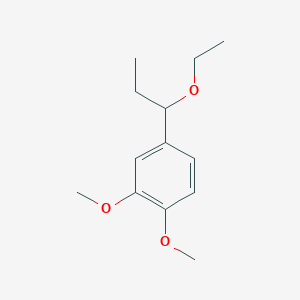
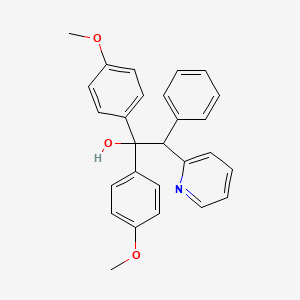
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
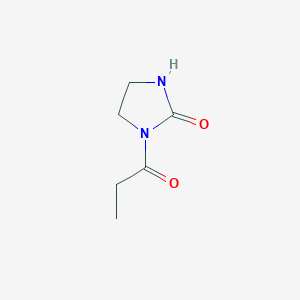
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
